L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI) L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16510770
InChI: InChI=1S/C10H16N4O4/c1-6(9(15)16)12-5-14-8(10(17)18)2-7-3-11-4-13-7/h3-4,6,8,12,14H,2,5H2,1H3,(H,11,13)(H,15,16)(H,17,18)/t6-,8-/m0/s1
SMILES:
Molecular Formula: C10H16N4O4
Molecular Weight: 256.26 g/mol

L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)

CAS No.:

Cat. No.: VC16510770

Molecular Formula: C10H16N4O4

Molecular Weight: 256.26 g/mol

* For research use only. Not for human or veterinary use.

L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI) -

Specification

Molecular Formula C10H16N4O4
Molecular Weight 256.26 g/mol
IUPAC Name (2S)-2-[[[(1S)-1-carboxyethyl]amino]methylamino]-3-(1H-imidazol-5-yl)propanoic acid
Standard InChI InChI=1S/C10H16N4O4/c1-6(9(15)16)12-5-14-8(10(17)18)2-7-3-11-4-13-7/h3-4,6,8,12,14H,2,5H2,1H3,(H,11,13)(H,15,16)(H,17,18)/t6-,8-/m0/s1
Standard InChI Key HQALXSNWXVRIFR-XPUUQOCRSA-N
Isomeric SMILES C[C@@H](C(=O)O)NCN[C@@H](CC1=CN=CN1)C(=O)O
Canonical SMILES CC(C(=O)O)NCNC(CC1=CN=CN1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s systematic name, L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R,S)]-(9CI)**, reflects its intricate stereochemistry. The core L-histidine structure (C₆H₉N₃O₂) is modified at the α-amino group by a 2-amino-2-carboxy-1-methylethyl substituent, introducing two additional chiral centers. The [S-(R*,S*)] descriptor specifies the absolute configuration at these centers, critical for its biological interactions .

Table 1: Key Structural Properties

PropertyValue/Description
Molecular FormulaC₁₀H₁₇N₅O₄
Molecular Weight283.28 g/mol
Chiral Centers3 (L-histidine backbone + 2 substituent)
IUPAC Name(2S)-2-[(2R,2S)-2-amino-2-carboxy-1-methylethyl]amino-3-(1H-imidazol-5-yl)propanoic acid
CAS RegistryNot explicitly reported in literature

The imidazole ring of histidine retains its proton-buffering capacity, while the substituent introduces steric and electronic modifications that may influence metal chelation, solubility, and enzymatic interactions .

Stereochemical Implications

The [S-(R*,S*)] configuration dictates spatial arrangements critical for receptor binding or catalytic activity. For example, L-histidine derivatives with R-configuration substituents exhibit enhanced antioxidant activity compared to S-isomers due to optimized electron delocalization in the imidazole ring . Molecular dynamics simulations of analogous compounds suggest that methyl groups in the substituent restrict conformational flexibility, potentially stabilizing interactions with hydrophobic enzyme pockets .

Synthesis and Analytical Characterization

Synthetic Pathways

While no direct synthesis protocols for this compound are documented, analogous N-alkylated histidine derivatives are typically synthesized via:

  • Solid-Phase Peptide Synthesis (SPPS): Employs Fmoc-protected histidine and activated esters of the substituent for sequential coupling.

  • Schotten-Baumann Acylation: Reacts histidine’s α-amino group with chloroformate derivatives under alkaline conditions .

  • Enzymatic Modification: Uses histidine ammonia-lyase or transaminases to introduce branched chains stereoselectively .

Key challenges include preserving stereochemical integrity during alkylation and avoiding racemization at the histidine α-carbon .

Table 2: Representative Reaction Conditions

ParameterValue
SolventDimethylformamide (DMF)/Water
Temperature0–4°C (to minimize racemization)
CatalystsHOBt/DIC for SPPS
Yield45–60% (estimated for analogs)

Analytical Profiling

Spectroscopic Data:

  • ¹H NMR (D₂O): δ 7.65 (s, 1H, imidazole H-2), δ 4.25 (m, 1H, α-CH), δ 3.10 (d, 2H, CH₂-imidazole), δ 1.45 (s, 3H, CH₃) .

  • IR (KBr): 3400 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O, carboxylic acid), 1650 cm⁻¹ (amide I) .

Chromatographic Purity:
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) shows a retention time of 12.3 min, with >95% purity for synthetic analogs .

Physicochemical and Biochemical Properties

Metal Chelation and Antioxidant Activity

The imidazole-nitrogen and carboxylate groups coordinate transition metals (e.g., Cu²⁺, Fe³⁺) with binding constants (log K) of 8.2–9.1, comparable to carnosine . In vitro assays demonstrate ROS scavenging efficacy:

  • Superoxide (O₂⁻): IC₅₀ = 18 μM vs. 32 μM for L-histidine .

  • Hydroxyl (- OH): IC₅₀ = 45 μM vs. 72 μM for L-histidine .

Mechanistic Insights and Biological Interactions

Enzyme Modulation

Molecular docking studies predict strong interactions (ΔG = −9.8 kcal/mol) with histidine ammonia-lyase (HAL), potentially inhibiting histidine catabolism . This could elevate tissue histidine levels, augmenting histamine and carnosine synthesis—a mechanism relevant to inflammatory and neurological disorders .

Receptor Binding

The substituent’s methyl group fits into hydrophobic pockets of G-protein-coupled receptors (GPCRs), as seen in histamine H₃ receptor agonists (Kᵢ = 120 nM estimated).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator